Product packaging for 2,3-Dichloro-6-methoxybenzyl alcohol(Cat. No.:CAS No. 1823363-25-2)

2,3-Dichloro-6-methoxybenzyl alcohol

Cat. No.: B6306025
CAS No.: 1823363-25-2
M. Wt: 207.05 g/mol
InChI Key: OMONSTSEXILJCC-UHFFFAOYSA-N
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Description

Contextual Significance in Substituted Benzyl (B1604629) Alcohol Chemistry

Substituted benzyl alcohols are prevalent structural motifs in numerous biologically active compounds and functional materials. The hydroxyl group can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, esters, and ethers, providing a gateway to diverse chemical space. nih.govnih.gov Furthermore, the aromatic ring can participate in various coupling reactions, allowing for the construction of intricate molecular architectures. organic-chemistry.org The specific nature and position of the substituents on the benzene (B151609) ring profoundly influence the reactivity of the benzylic alcohol and the properties of its derivatives.

Strategic Importance as a Fine Chemical Intermediate

Fine chemical intermediates are pure, single-substance chemical products that serve as building blocks for the manufacture of specialty chemicals, including pharmaceuticals, agrochemicals, and electronic materials. csmres.co.uk 2,3-Dichloro-6-methoxybenzyl alcohol, with its distinct arrangement of chloro and methoxy (B1213986) groups, is a prime example of such an intermediate. The presence of chlorine atoms provides sites for nucleophilic substitution or cross-coupling reactions, while the methoxy group can influence the electronic environment of the ring and may be cleaved to reveal a phenol (B47542) if required. This combination of functionalities makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and for developing new materials with tailored properties. csmres.co.ukwhiterose.ac.ukbeilstein-journals.org

Contemporary Research Trajectories and Challenges

Chemical Profile

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective use in research and synthesis. While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from its structure and comparison with related compounds.

PropertyValue
IUPAC Name (2,3-Dichloro-6-methoxyphenyl)methanol
Synonyms This compound
CAS Number Not explicitly found in public databases
Molecular Formula C₈H₈Cl₂O₂
Molecular Weight 207.05 g/mol

Note: The CAS number for the isomeric compound (2,6-Dichloro-3-methoxyphenyl)methanol is 160646-99-1. The direct precursor, 2,3-Dichloro-6-methoxybenzaldehyde (B3308023), has the CAS number 936249-28-4. bldpharm.combiosynth.com

Synthesis and Manufacturing

The primary and most direct route to this compound is through the reduction of its corresponding aldehyde, 2,3-dichloro-6-methoxybenzaldehyde.

Common Synthetic Routes

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Several reagents and conditions can be employed for this purpose:

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than sodium borohydride, LiAlH₄ can also be used. However, it is less selective and reacts violently with protic solvents, requiring the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often considered a "greener" alternative to metal hydride reagents. google.com

The precursor, 2,3-dichloro-6-methoxybenzaldehyde, is commercially available from various chemical suppliers. bldpharm.combiosynth.com

Applications in Chemical Synthesis

As a functionalized building block, this compound holds potential as a key intermediate in the synthesis of a variety of more complex molecules.

Precursor for Biologically Active Molecules

The structural motif of substituted benzyl alcohols is found in a wide range of pharmaceuticals. beilstein-journals.org The specific substitution pattern of this compound could be leveraged to synthesize novel analogs of existing drugs or to develop new chemical entities with potential therapeutic applications. The chlorine atoms can act as handles for introducing further complexity through reactions like Suzuki or Buchwald-Hartwig couplings, while the methoxy and alcohol functionalities offer sites for further modification.

Role in the Development of Novel Materials

Substituted aromatic compounds are integral to the development of new materials with specific optical, electronic, or thermal properties. The unique electronic and steric characteristics imparted by the dichloro and methoxy substituents could make this compound a useful monomer or precursor for the synthesis of specialized polymers, liquid crystals, or organic light-emitting diode (OLED) materials.

Application AreaPotential Use of this compound
Pharmaceuticals Building block for novel drug candidates
Agrochemicals Intermediate for the synthesis of new pesticides and herbicides
Materials Science Precursor for specialty polymers and organic electronic materials

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O2 B6306025 2,3-Dichloro-6-methoxybenzyl alcohol CAS No. 1823363-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichloro-6-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMONSTSEXILJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3 Dichloro 6 Methoxybenzyl Alcohol and Its Precursors

Regioselective Functionalization Strategies for Dichloro- and Methoxy-Substituted Arenes

Achieving the specific 1,2,3,6-substitution pattern of the target molecule necessitates a robust strategy for regioselective functionalization. The electronic properties and steric hindrance of the chloro and methoxy (B1213986) substituents play a crucial role in directing subsequent chemical modifications.

Directed aromatic functionalization provides a powerful tool for overcoming the limitations of traditional electrophilic aromatic substitution (SEAr), which is often governed by the inherent directing effects of substituents that may not lead to the desired isomer. nih.govbeilstein-journals.org One of the most prominent strategies in this category is Directed ortho-Metalation (DoM). nih.govbeilstein-journals.org

In the context of synthesizing precursors for 2,3-Dichloro-6-methoxybenzyl alcohol, a DoM strategy could be envisioned starting from a molecule like 2,3-dichloroanisole. The methoxy group can act as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate the sterically accessible ortho-position (C6). The resulting aryllithium intermediate can then be trapped with an appropriate electrophile to introduce the required hydroxymethyl group or its precursor, a formyl group (CHO).

Key aspects of DoM include:

Incontestable Regioselectivity: It offers high predictability in the position of functionalization, overriding the natural electronic preferences of the ring. nih.govbeilstein-journals.org

Mild Conditions: Reactions are often carried out at low temperatures. nih.govbeilstein-journals.org

Functional Group Tolerance: A wide range of electrophiles can be used to quench the organometallic intermediate.

Another advanced approach involves the selective transmetalation of regioisomeric mixtures of aryllithiums. For instance, if direct lithiation of a substituted arene yields a mixture of isomers, a substoichiometric amount of a transition metal salt like dichlorozirconocene (Cp₂ZrCl₂) can selectively react with the less sterically hindered aryllithium. nih.govresearchgate.net This leaves the more hindered aryllithium available to react with an electrophile, enabling the isolation of a single, pure regioisomer from a mixed intermediate pool. nih.govresearchgate.net

The synthesis of complex molecules like this compound is typically achieved through multistep pathways. The strategic planning of these steps, often using retrosynthetic analysis, is critical. youtube.comlibretexts.org

A plausible convergent synthesis would involve preparing two or more key fragments separately before coupling them in a late-stage step. For example, a dichlorinated aromatic fragment could be coupled with a separate fragment containing the methoxy and hydroxymethyl functionalities.

A divergent synthesis , conversely, would involve preparing a key intermediate that can be elaborated into several different target molecules. A potential precursor like 2,3-dichloro-6-methoxybenzaldehyde (B3308023) could be synthesized and then either reduced to the target alcohol or used in other reactions to produce different derivatives.

A hypothetical retrosynthetic analysis for 2,3-dichloro-6-methoxybenzaldehyde, the direct precursor to the target alcohol, might start from 1,2-dichlorobenzene. The synthesis would need to carefully sequence chlorination, nitration, reduction, diazotization, and formylation steps, taking into account the directing effects of the substituents at each stage. youtube.comfiveable.me For example, the order in which the chloro, methoxy, and formyl groups are introduced determines the feasibility and outcome of the synthesis. libretexts.org

Synthetic Strategy Description Advantages Challenges
Directed ortho-Metalation (DoM) Use of a directing group (e.g., -OCH₃) to guide metalation and subsequent functionalization to a specific adjacent position. nih.govbeilstein-journals.orgHigh regioselectivity, mild conditions.Requires a suitable directing group, use of strong bases.
Selective Transmetalation Selective reaction of one regioisomeric organometallic with a metal salt (e.g., Cp₂ZrCl₂) to allow functionalization of the other. nih.govresearchgate.netEnables separation of regioisomers that are difficult to separate otherwise.Requires careful stoichiometry and screening of metal salts.
Convergent Synthesis Key fragments of the molecule are synthesized independently and then joined together.High overall efficiency, allows for parallel synthesis of fragments.Requires a reliable and high-yielding final coupling step.
Divergent Synthesis A common intermediate is synthesized and then used to create a library of related compounds. acs.orgEfficient for producing multiple analogs from one precursor.Initial synthesis of the common intermediate can be lengthy.

Novel Catalytic Systems in the Synthesis of Substituted Benzyl (B1604629) Alcohols

Catalysis is central to modern organic synthesis, offering efficient and selective routes to complex molecules. Transition metal catalysis, organocatalysis, and biocatalysis all provide powerful methods for the synthesis of substituted benzyl alcohols.

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings allow for the precise functionalization of aryl halides, which are key intermediates in the synthesis of the target compound. beilstein-journals.orgmdpi.com

For instance, a dichlorinated aryl halide could be coupled with an organoboron reagent (Suzuki), an organozinc reagent (Negishi), or an organotin reagent (Stille) to introduce other necessary substituents. mdpi.comnih.gov Palladium complexes are the most common catalysts, but lower-cost metals like nickel and iron are gaining prominence. researchgate.netnih.gov These methods are particularly valuable for building the carbon skeleton of complex aromatic molecules. otterbein.edu A Pd/Cu co-catalyzed system has been developed for the stereodivergent synthesis of benzylic alcohol derivatives, showcasing the power of dual catalysis. nih.gov

Cross-Coupling Reaction Organometallic Reagent Catalyst (Typical) Key Features
Suzuki-Miyaura Boronic acids/esters (R-B(OR)₂)Pd(PPh₃)₄, PdCl₂(dppf)High functional group tolerance; stable and non-toxic boron reagents. mdpi.comorganic-chemistry.org
Negishi Organozinc (R-ZnX)Pd(PPh₃)₄, NiCl₂(dppe)High reactivity and functional group tolerance. nih.gov
Stille Organostannane (R-SnR'₃)Pd(PPh₃)₄Tolerant of a very wide range of functional groups.
Hiyama Organosilane (R-SiR'₃)Pd(OAc)₂, [Rh(cod)Cl]₂Activated by fluoride; silicon reagents are low toxicity.

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing unique selectivity and adhering to green chemistry principles.

Organocatalysis utilizes small organic molecules to catalyze reactions. For the synthesis of benzyl alcohol derivatives, non-metallic Lewis acids like B(C₆F₅)₃ have been shown to effectively catalyze the nucleophilic substitution of benzylic alcohols to form C-O, C-S, and C-C bonds under mild conditions. rsc.org Such methods could be applied to modify a precursor alcohol or to construct the molecular framework.

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations with exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. mdpi.com A key step in synthesizing this compound is the reduction of its corresponding aldehyde. Alcohol dehydrogenases (ADHs) are well-suited for this transformation. The use of whole-cell biocatalysts can be particularly cost-effective as it avoids the need for enzyme purification. nih.gov Researchers have developed processes for producing benzyl alcohol from benzaldehyde (B42025) using marine bacteria, demonstrating the feasibility of biocatalytic reduction even in the presence of challenging substrates. nih.gov

Catalytic System Catalyst Type Example Application Advantages
Organocatalysis Small organic molecules (e.g., B(C₆F₅)₃)Nucleophilic substitution of benzyl alcohols. rsc.orgMetal-free, often mild conditions, unique reactivity.
Biocatalysis Enzymes (e.g., ADHs) or whole cellsReduction of 2,3-dichloro-6-methoxybenzaldehyde to the corresponding alcohol. mdpi.comnih.govHigh selectivity, mild aqueous conditions, biodegradable catalysts.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals.

Key green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. Propylene carbonate, for example, has been used as a green, recyclable solvent for the etherification of benzyl alcohols catalyzed by iron chloride. acs.org

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Cross-coupling reactions generally have good atom economy.

Use of Safer Catalysts: Replacing toxic heavy metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic metals like iron. acs.org Metal-free organocatalytic rsc.org and biocatalytic mdpi.com systems are inherently advantageous in this regard.

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photocatalysis. Visible-light-induced photocatalysis can drive the hydroxylation of carboxylic acids to alcohols using molecular oxygen as a green oxidant. organic-chemistry.org

A sustainable electro-organic synthesis method has been reported for substituted benzyl alcohol derivatives, utilizing a persulfate mediator in a biphasic system, which aligns with green chemistry goals by minimizing waste and using electricity as a clean reagent. youtube.com

Solvent-Free and Aqueous Medium Methodologies

In line with the principles of green chemistry, the development of solvent-free and aqueous medium-based synthetic methods is a significant area of research. These approaches aim to reduce the use of volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simpler procedures. The reduction of aldehydes and ketones, a key step in the synthesis of this compound from its aldehyde precursor, has been successfully achieved under solvent-free conditions. One notable method involves the use of sodium borohydride (B1222165) activated by solid acids like boric acid or p-toluenesulfonic acid. syrris.com This approach provides high yields and short reaction times for the reduction of various substituted benzaldehydes. syrris.com Another solvent-free technique utilizes high-speed ball milling to facilitate the reduction of carbonyl compounds with sodium borohydride, offering a mechanically activated alternative to traditional solvent-based methods. syrris.com

The Knoevenagel condensation, a reaction that can be used to synthesize precursors to substituted benzaldehydes, has also been adapted to solvent-free conditions. This involves the condensation of benzaldehydes with active methylene (B1212753) compounds, catalyzed by environmentally benign amines or ammonium (B1175870) salts, followed by a solid-phase decarboxylation, leading to high yields and purity. nih.gov

Aqueous Medium Methodologies:

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The development of organic reactions in aqueous media has been a significant focus of green chemistry research. mdpi.com The conversion of benzal halides to their corresponding benzaldehydes, a potential route to the precursor of the target molecule, can be efficiently carried out in aqueous dimethylamine (B145610). mdpi.com This method offers a rapid and economical approach to obtaining substituted benzaldehydes. mdpi.com

Furthermore, the synthesis of substituted benzylic alcohols has been achieved in aqueous media through various C-C coupling reactions. organic-chemistry.org For instance, the direct conversion of tertiary benzyl alcohols to vicinal halohydrins using N-halosuccinimides has been successfully demonstrated in aqueous media, with the efficiency of the reaction being significantly improved by the addition of a surfactant like sodium dodecyl sulphate. mdpi.comresearchgate.net While not a direct synthesis of the target molecule, these examples highlight the potential for developing aqueous-based syntheses for this compound and its precursors.

The table below summarizes some of the green synthetic approaches applicable to the synthesis of benzyl alcohols and their precursors.

Reaction TypeMethodologyKey Features
Aldehyde ReductionSolvent-free with solid acid-activated NaBH₄High yields, short reaction times.
Aldehyde ReductionSolvent-free with high-speed ball millingMechanically activated, avoids bulk solvents.
Benzaldehyde SynthesisAqueous dimethylamine hydrolysis of benzal halidesRapid, economical, uses water as solvent. mdpi.com
Benzylic Alcohol SynthesisC-H oxidation in aqueous mediaDirect functionalization of C-H bonds. acs.org
Halohydrin SynthesisN-halosuccinimide in aqueous media with surfactantEfficient halogenation in water. mdpi.comresearchgate.net

Atom Economy and Reaction Efficiency Optimization Studies

Atom economy and reaction efficiency are critical metrics in assessing the sustainability of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org The E-factor (Environmental Factor), introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. mdpi.com The pharmaceutical industry, which often involves complex multi-step syntheses, typically has high E-factors, ranging from 25 to over 100. mdpi.com

The synthesis of this compound and its precursors can be analyzed through these green chemistry metrics. For instance, the reduction of 2,3-dichloro-6-methoxybenzaldehyde to the corresponding alcohol using a reducing agent like sodium borohydride is an addition reaction, which generally has a high atom economy. In an ideal scenario where the hydride is the only reagent, all atoms of the aldehyde are incorporated into the alcohol product.

Reaction efficiency is also influenced by factors such as yield, reaction time, and the use of catalysts. Catalytic processes are generally preferred as they can significantly improve reaction rates and selectivity while being used in small quantities, thus having a minimal impact on the atom economy. For example, the aerobic oxidative cleavage of meso-hydrobenzoin (B1201251) to benzaldehyde using a heterogeneous earth-abundant metal oxide catalyst is a green laboratory experiment that demonstrates high atom economy, with water being the only byproduct. total-synthesis.com

The table below provides a hypothetical comparison of the atom economy and E-factor for different synthetic routes to a generic benzyl alcohol, illustrating the principles of green chemistry.

Synthetic RouteKey TransformationTheoretical Atom Economy (%)Estimated E-Factor
Route AGrignard reaction with formaldehyde (B43269)~50%High (due to magnesium salts)
Route BReduction of benzoic acid with LiAlH₄~40%Very High (due to aluminum salts)
Route CCatalytic hydrogenation of benzaldehyde100%Low (catalyst is recycled)
Route DHydrolysis of benzyl chloride~45%Moderate (due to HCl byproduct)

Total Synthesis of Complex Molecules Utilizing this compound as a Key Building Block

While specific examples of the total synthesis of complex natural products where this compound is explicitly used as a key building block are not readily found in the literature, its structural features suggest potential applications in organic synthesis, particularly as a protecting group for hydroxyl functionalities. The utility of a benzyl-type protecting group is determined by its stability under various reaction conditions and the ease and selectivity of its cleavage.

The closely related p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols. total-synthesis.com It can be introduced under standard Williamson ether synthesis conditions and is known to be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or under strongly acidic conditions. total-synthesis.comchem-station.com The electron-donating p-methoxy group facilitates this oxidative cleavage. total-synthesis.com

In the case of this compound, the presence of two electron-withdrawing chlorine atoms on the aromatic ring would be expected to modify its properties as a protecting group compared to the PMB group. The inductive effect of the chlorine atoms would likely decrease the electron density of the benzyl system, making the corresponding ether less susceptible to oxidative cleavage. This could potentially offer an orthogonal protecting group strategy where a PMB ether could be selectively cleaved in the presence of a 2,3-dichloro-6-methoxybenzyl ether.

The cleavage of such a modified benzyl ether might require harsher conditions, such as stronger Lewis acids or different oxidative systems. Research on the cleavage of substituted benzyl ethers has shown that the electronic nature of the substituents plays a crucial role. For instance, visible-light-mediated debenzylation using DDQ as a photooxidant has been developed for the cleavage of benzyl ethers, offering a milder alternative to traditional methods. acs.org The efficiency of such a method for a 2,3-dichloro-6-methoxybenzyl ether would need to be experimentally determined.

In the context of total synthesis, the strategic use of protecting groups with finely tuned reactivity is paramount. The potential for the 2,3-dichloro-6-methoxybenzyl group to offer a unique stability profile makes it an interesting candidate for complex molecule synthesis, even in the absence of current documented examples. Its application would be particularly valuable in scenarios requiring a robust benzyl-type protecting group that can withstand conditions under which other, more labile, benzyl ethers are removed.

The following table outlines the potential properties and applications of the 2,3-dichloro-6-methoxybenzyl (DCMB) group in comparison to the well-established PMB group.

Protecting GroupStructureKey Cleavage ConditionsPotential Advantages in Total Synthesis
p-Methoxybenzyl (PMB)4-MeO-C₆H₄CH₂-Oxidative (DDQ, CAN), AcidicWell-established, mild oxidative cleavage. total-synthesis.comchem-station.com
2,3-Dichloro-6-methoxybenzyl (DCMB)2,3-Cl₂-6-MeO-C₆H₂CH₂-Likely requires stronger acidic or different oxidative conditionsPotential for orthogonality with PMB and other benzyl-type protecting groups due to increased stability.

Chemical Reactivity and Mechanistic Transformations of 2,3 Dichloro 6 Methoxybenzyl Alcohol

Reactions Involving the Benzylic Alcohol Moiety

The benzylic alcohol group is a versatile handle for a variety of chemical transformations, including oxidation, reduction, etherification, esterification, and nucleophilic substitution.

Selective Oxidation Pathways and Mechanisms

The selective oxidation of benzyl (B1604629) alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. researchgate.net In the case of 2,3-dichloro-6-methoxybenzyl alcohol, oxidation can yield either 2,3-dichloro-6-methoxybenzaldehyde (B3308023) or 2,3-dichloro-6-methoxybenzoic acid, depending on the chosen oxidant and reaction conditions.

Oxidation to Aldehyde:

The conversion of this compound to its corresponding aldehyde, 2,3-dichloro-6-methoxybenzaldehyde, can be achieved using a variety of selective oxidizing agents. Mild and selective systems are preferred to prevent over-oxidation to the carboxylic acid. researchgate.net For instance, catalytic systems involving N-hydroxyphthalimide (NHPI) have been shown to be effective for the oxidation of benzylic methylenes. researchgate.net Another common method involves the use of manganese(III) acetate (B1210297) in the presence of a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). amazonaws.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. amazonaws.com Copper-catalyzed systems, often in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are also widely used for the chemoselective oxidation of benzyl alcohols under mild conditions with oxygen as the terminal oxidant. nih.gov

Oxidation to Carboxylic Acid:

More vigorous oxidation of this compound leads to the formation of 2,3-dichloro-6-methoxybenzoic acid, a compound also known as Dicamba. google.comsigmaaldrich.com A patent describes the oxidation of 2-methoxy-3,6-dichlorobenzyl alcohol to 2-methoxy-3,6-dichlorobenzoic acid. google.com Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid derivatives are typically employed for this transformation. amazonaws.com For example, a general procedure for oxidizing an alcohol to a carboxylic acid involves stirring with KMnO4 at an elevated temperature. amazonaws.com

The mechanism of benzyl alcohol oxidation can vary depending on the oxidant. For metal-based oxidants, the reaction often proceeds through the formation of a metal-alkoxide intermediate followed by a hydride transfer or a radical pathway. researchgate.netmdpi.com In the case of chromate (B82759) oxidations, a chromate ester is formed, followed by the rate-determining cleavage of the C-H bond. cdnsciencepub.com For radical-based oxidations, such as those involving NHPI, a hydrogen atom is abstracted from the benzylic position, followed by reaction with oxygen to form a hydroperoxide intermediate, which then collapses to the aldehyde. researchgate.net

Table 1: Selective Oxidation Reactions of Substituted Benzyl Alcohols
Starting MaterialProductReagents and ConditionsKey FindingsReference
Benzyl AlcoholBenzaldehyde (B42025)Aqueous sodium dichromate, elevated temperatures (~100 °C)Useful for synthetic preparations that are difficult with other oxidants. cdnsciencepub.com
Benzylic AlcoholsAldehydesMn(OAc)3·2H2O (6 equiv), DDQ (20 mol%), CH2Cl2, 22 °CSelective oxidation of benzylic and allylic alcohols. amazonaws.com
Amino and Propargyl AlcoholsAldehydes and KetonesCuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), CH3CN, O2, rtChemoselective oxidation under simple and mild conditions. nih.gov
Benzyl AlcoholsAldehydesTrichloroisocyanuric acid (TCCA)/H2O in 50% MeCN/CH2Cl2 at 25.0 °CA systematic mechanistic study was performed. researchgate.net
Methoxy (B1213986) Substituted Benzyl AlcoholsCorresponding AldehydesAu/Pd bimetallic catalysts, p-xylene, 80 °C, O2 (2 bar)Synergistic effect between Au and Pd was confirmed. unimi.itresearchgate.net

Reduction Reactions and Selective Hydrogenation Strategies

The reduction of the benzylic alcohol moiety in this compound would lead to the formation of 2,3-dichloro-6-methoxytoluene. This transformation, known as hydrogenolysis, involves the cleavage of the C-OH bond and its replacement with a C-H bond.

Several methods are available for the hydrogenolysis of benzyl alcohols. researchgate.net A common approach involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H2) or a transfer hydrogenation reagent like triethylsilane (Et3SiH). researchgate.net For instance, the hydrogenolysis of benzyl alcohols using triethylsilane and a catalytic amount of palladium(II) chloride (PdCl2) proceeds under mild conditions to afford high yields of the corresponding methylene (B1212753) compounds. researchgate.net These reactions often require the activation of the C-OH bond by a Brønsted or Lewis acid. researchgate.net

The selective hydrogenation of the aldehyde group in 2,3-dichloro-6-methoxybenzaldehyde, should it be formed first, back to this compound is also a feasible transformation. The selective hydrogenation of benzaldehydes to benzyl alcohols can be challenging due to competing reactions like the over-reduction to toluene. researchgate.net However, catalysts like Au/Al2O3 have shown high selectivity for the formation of benzyl alcohol from benzaldehyde. researchgate.net Homogeneous catalysts, such as manganese pincer complexes, have also been developed for the chemoselective hydrogenation of aldehydes to alcohols under mild, base-free conditions. nih.gov

Etherification and Esterification Studies

Etherification: The hydroxyl group of this compound can undergo etherification to form benzyl ethers. This can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. More direct methods involve the acid-catalyzed reaction of the alcohol with another alcohol or the use of specific reagents to promote the formation of the ether linkage. For example, iron(III) catalysts have been shown to be effective for the dehydrative etherification of alcohols. acs.org Another efficient method for the chemoselective conversion of benzyl alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. organic-chemistry.org

Esterification: Esterification of this compound can be accomplished by reacting it with a carboxylic acid, acyl chloride, or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. Alternatively, more reactive derivatives like acyl chlorides can be used, often in the presence of a base to neutralize the HCl byproduct. prutor.ai Direct esterification of benzyl alcohol with carboxylic acids can also be catalyzed by various systems, including niobium(V) chloride and porous polymeric acid catalysts, to produce benzyl esters in good yields. nih.govresearchgate.net A direct esterification of alcohols catalyzed by TBAI (tetrabutylammonium iodide) via C(sp3)–H bond functionalization has also been reported. rsc.org

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of this compound can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the benzylic position. This is typically achieved by protonating the alcohol under acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile. libretexts.org

For example, reaction with hydrogen halides (HX) can convert the alcohol into the corresponding benzyl halide. The reactivity order of hydrogen halides is HI > HBr > HCl. libretexts.org The reaction of benzylic alcohols with HX is believed to proceed through an SN1 mechanism, involving the formation of a benzylic carbocation intermediate. libretexts.org This carbocation is stabilized by resonance with the aromatic ring. The presence of electron-donating groups on the ring would further stabilize this intermediate, while electron-withdrawing groups would destabilize it.

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is substituted with two chlorine atoms and a methoxy group. These substituents influence the reactivity and regioselectivity of further electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on Halogenated Methoxybenzenes

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The existing substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming electrophile. libretexts.org This is known as the directing effect.

Methoxy Group (-OCH3): The methoxy group is a strong activating group and an ortho-, para-director. youtube.comlibretexts.org It donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. youtube.com

Chlorine Atoms (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate electron density through resonance. libretexts.orgyoutube.com

In this compound, the substituents are positioned at 2, 3, and 6. The available positions for substitution are C4 and C5. To predict the outcome of an EAS reaction, we need to consider the combined directing effects of all three substituents.

The powerful activating and ortho-, para-directing effect of the methoxy group at C6 will strongly favor substitution at the ortho (C5) and para (C2, which is blocked) positions. The chlorine atoms at C2 and C3 are deactivating and also ortho-, para-directors. The chlorine at C2 would direct to C1 (blocked) and C3 (blocked). The chlorine at C3 would direct to C2 (blocked) and C4.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting EffectMechanism of Directing EffectReference
-OCH3 (Methoxy)Strongly ActivatingOrtho, ParaDonates electron density via resonance. youtube.comlibretexts.org
-Cl (Chloro)DeactivatingOrtho, ParaInductively withdrawing, but donates electron density via resonance. libretexts.orgyoutube.com
-NO2 (Nitro)Strongly DeactivatingMetaStrongly withdraws electron density via induction and resonance. libretexts.orgyoutube.com
-CH3 (Methyl)ActivatingOrtho, ParaDonates electron density via induction. libretexts.org

Regioselective Metalation Strategies and Subsequent Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orguwindsor.ca The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

In the case of this compound, the methoxy group serves as the primary directing group. The oxygen atom of the methoxy group can coordinate to the lithium atom of the organolithium base, leading to deprotonation at one of the adjacent ortho positions. However, the presence of the benzylic alcohol adds a layer of complexity, as the acidic proton of the alcohol will react preferentially with the organolithium reagent. Therefore, protection of the alcohol group, for instance as a silyl (B83357) ether, is generally required prior to attempting a DoM reaction on the aromatic ring.

Once the alcohol is protected, two possible sites for ortho-lithiation exist: the C5 and the C7 (benzylic) positions. The relative acidity of the protons at these positions will determine the regioselectivity of the metalation. The chloro groups at C2 and C3 exert an electron-withdrawing inductive effect, which can influence the acidity of the neighboring protons. While C5 is ortho to the methoxy directing group, the cumulative electronic effects and steric hindrance will play a crucial role in determining the site of deprotonation.

Upon successful regioselective metalation, the resulting aryllithium species can be trapped with various electrophiles. This allows for the introduction of a wide array of substituents at a specific position on the aromatic ring, providing a versatile method for the synthesis of highly functionalized derivatives of this compound.

Table 1: Potential Electrophiles for Quenching in Directed ortho-Metalation

ElectrophileFunctional Group Introduced
D2ODeuterium (B1214612)
I2Iodine
(CH3)3SiClTrimethylsilyl (B98337)
CO2Carboxylic acid
DMFAldehyde
RCHOSecondary alcohol
R2COTertiary alcohol

This table presents a generalized list of electrophiles that can be used to quench aryllithium species formed during directed ortho-metalation reactions.

Palladium-Catalyzed Cross-Coupling Reactions of Aromatic Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. sigmaaldrich.comlibretexts.orgyoutube.comyoutube.com The two chlorine atoms on the aromatic ring of this compound can potentially participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. libretexts.orgacs.orgwikipedia.org

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura) or migratory insertion of an alkene or alkyne (in the case of Heck and Sonogashira), and finally reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.orglibretexts.org

The relative reactivity of the two chloro-substituents in this compound would be a key factor in achieving selective cross-coupling. Generally, the reactivity of aryl halides in oxidative addition follows the order I > Br > Cl. libretexts.org While aryl chlorides are less reactive, the use of specialized ligands, often bulky and electron-rich phosphines, can facilitate their coupling. sigmaaldrich.com The electronic environment of each chlorine atom, influenced by the methoxy and other chloro-substituents, may lead to differential reactivity, potentially allowing for mono- or di-functionalization of the aromatic ring under carefully controlled conditions.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron reagentC-CPd(0) complex, phosphine (B1218219) ligand, base
HeckAlkeneC-CPd(0) or Pd(II) salt, phosphine ligand, base
SonogashiraTerminal alkyneC-CPd(0) complex, copper(I) co-catalyst, phosphine ligand, base

This table summarizes key features of common palladium-catalyzed cross-coupling reactions that could be applied to this compound.

Mechanistic Investigations of this compound Reactions

Reaction Intermediates Identification and Characterization

The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates. uwindsor.castrath.ac.uknih.gov For reactions involving this compound, various spectroscopic and analytical techniques could be employed to detect and characterize key intermediates.

In the context of directed ortho-metalation, the primary intermediate would be the aryllithium species. While often highly reactive, in some cases, these intermediates can be observed at low temperatures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The formation of such an intermediate could be inferred by trapping experiments with a range of electrophiles.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several palladium-containing intermediates, such as the oxidative addition product (arylpalladium(II) halide), the transmetalation intermediate, and the reductive elimination precursor. nih.gov Advanced spectroscopic methods, including in situ NMR and mass spectrometry, can provide insights into the structure and dynamics of these species. For instance, the formation of an arylpalladium(II) complex could be confirmed by its characteristic spectroscopic signature.

Kinetic and Thermodynamic Studies of Reaction Pathways

By systematically varying the concentrations of the substrate, reagents, and catalyst, the order of the reaction with respect to each component can be determined, leading to a rate law that is consistent with a proposed mechanism. For example, in a palladium-catalyzed cross-coupling reaction, a first-order dependence on the catalyst and the aryl halide concentration would support the involvement of these species in the rate-determining step.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms. nih.govresearchgate.net By modeling the potential energy surface of a reaction, it is possible to identify the structures of reactants, intermediates, transition states, and products.

For the reactions of this compound, computational modeling could be used to:

Predict the most likely site of deprotonation in directed ortho-metalation by calculating the relative acidities of the aromatic protons.

Model the transition state structures for the key steps in palladium-catalyzed cross-coupling reactions, such as oxidative addition and reductive elimination, to understand the factors that control the reaction's efficiency and selectivity.

Calculate the activation energies for different reaction pathways, providing insights into the kinetic feasibility of each pathway.

Simulate spectroscopic properties, such as NMR chemical shifts, to aid in the identification of experimentally observed intermediates.

The combination of experimental and computational approaches provides a powerful strategy for gaining a comprehensive understanding of the chemical reactivity and mechanistic transformations of this compound.

Advanced Spectroscopic and Structural Analysis of 2,3 Dichloro 6 Methoxybenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. For 2,3-dichloro-6-methoxybenzyl alcohol, ¹H and ¹³C NMR are fundamental for initial characterization, while more advanced techniques offer deeper insights.

A standard ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, the hydroxyl (-OH) proton, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro and methoxy substituents on the aromatic ring. expertsmind.comhmdb.ca The aromatic region would likely display a complex splitting pattern due to the coupling between the two remaining aromatic protons. The methylene protons would appear as a doublet, coupled to the hydroxyl proton, although this coupling can sometimes be broadened or absent due to chemical exchange. expertsmind.com

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment.

Hypothetical ¹H NMR Data for this compound
Proton Type Expected Chemical Shift (ppm)
Aromatic-H6.8 - 7.5
Methylene (-CH₂-)~4.7
Methoxy (-OCH₃)~3.9
Hydroxyl (-OH)Variable, typically 2.0 - 4.0
Hypothetical ¹³C NMR Data for this compound
Carbon Type Expected Chemical Shift (ppm)
C-O (Aromatic)150 - 160
C-Cl (Aromatic)125 - 135
C-H (Aromatic)110 - 130
C-C (Aromatic, substituted)130 - 140
Methylene (-CH₂OH)60 - 65
Methoxy (-OCH₃)55 - 60

To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal scalar coupling correlations between protons. For this compound, it would definitively link the methylene protons to the hydroxyl proton and show any coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of the carbon signals for the aromatic C-H groups and the methylene group by correlating them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly powerful for identifying the substitution pattern on the aromatic ring. For instance, correlations would be expected from the methoxy protons to the C6 carbon, and from the methylene protons to the C1 and C2 carbons of the aromatic ring. These correlations are crucial for confirming the precise arrangement of the chloro and methoxy substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. researchgate.net A NOESY experiment could show through-space correlations between the methoxy group protons and the proton at the C5 position on the aromatic ring, as well as between the methylene protons and the proton at the C2 position, further confirming the molecular geometry.

Isotopic labeling, where atoms like ¹H or ¹³C are replaced with their NMR-active isotopes (e.g., ²H or ¹³C), is a powerful tool for elucidating reaction mechanisms and understanding molecular dynamics. nih.govnih.govsigmaaldrich.com While specific studies on this compound are not prevalent, the principles can be readily applied.

For instance, if this alcohol were used as a substrate in an enzyme-catalyzed oxidation, stereospecific deuterium (B1214612) labeling of the methylene protons (e.g., synthesizing (R)- or (S)-2,3-dichloro-6-methoxybenzyl-α-d-alcohol) would allow for the determination of the stereospecificity of the hydrogen abstraction step. nih.govresearchgate.net By analyzing the products using NMR or mass spectrometry, one could determine if the enzyme selectively removes the pro-R or pro-S proton.

Furthermore, ¹³C labeling at specific positions, such as the benzylic carbon, could be used in kinetic isotope effect (KIE) studies to probe the rate-determining step of a reaction involving the cleavage of the C-O or a C-H bond. nih.gov

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details of the molecular conformation and packing in the crystal lattice.

The crystal structure of this compound would be significantly influenced by a variety of intermolecular interactions.

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor. It is highly probable that the primary interaction governing the crystal packing would be hydrogen bonds between the hydroxyl groups of adjacent molecules, potentially forming chains or dimeric motifs.

Halogen Bonding: The chlorine atoms on the aromatic ring can act as halogen bond donors. rsc.org A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In this case, short contacts between a chlorine atom of one molecule and an oxygen atom (either from the hydroxyl or methoxy group) of a neighboring molecule might be observed (C-Cl···O). nih.gov These interactions play a crucial role in directing the assembly of halogenated compounds in the solid state.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are arranged in either a face-to-face or offset fashion. diva-portal.org The presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group would modulate the electrostatic potential of the aromatic ring, influencing the geometry of these stacking interactions. cam.ac.uk

Expected Intermolecular Interactions in Crystalline this compound
Interaction Type Participating Groups
Hydrogen BondingO-H ··· O
Halogen BondingC-Cl ··· O
π-π StackingAromatic Ring ··· Aromatic Ring
C-H···π InteractionsAromatic C-H ··· Aromatic Ring

Polymorphism is the ability of a compound to exist in more than one crystal structure. mdpi.com Different polymorphs can arise from variations in the network of intermolecular interactions, leading to different crystal packing arrangements. It is plausible that this compound could exhibit polymorphism, with different forms potentially stabilized by different hydrogen or halogen bonding motifs.

Conformational analysis in the solid state would focus on the torsion angles within the molecule, particularly the C(aryl)-C(benzyl)-O-H and the C(aryl)-O-C(methoxy) linkages. The conformation adopted in the crystal is a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. X-ray diffraction would precisely determine these conformational parameters.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comsapub.org These methods are highly sensitive to the functional groups present and can also provide information about molecular conformation and intermolecular interactions. nih.gov

For this compound, the key vibrational modes would include:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group. The exact position and shape of this band can provide information on the strength and nature of the hydrogen bonding. pressbooks.pub

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene and methoxy groups are found just below 3000 cm⁻¹. pressbooks.pub

Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring. pressbooks.pub

C-O Stretches: The C-O stretching vibrations of the alcohol and the methoxy ether group would be expected in the 1000-1300 cm⁻¹ region.

C-Cl Stretches: The C-Cl stretching modes typically appear in the 600-800 cm⁻¹ region. These bands are often strong in the Raman spectrum. spectroscopyonline.com

The complementary nature of IR and Raman spectroscopy is particularly useful. For instance, the symmetric vibrations of the substituted benzene (B151609) ring might be strong in the Raman spectrum but weak in the IR, and vice versa for asymmetric vibrations. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory), a detailed assignment of the vibrational modes can be achieved, and insights into the conformational preferences of the molecule can be gained.

Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational Mode Expected Wavenumber Range
O-H Stretch (H-bonded)3200 - 3600
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-O Stretch1000 - 1300
C-Cl Stretch600 - 800

Theoretical Vibrational Frequency Assignments and Mode Analysis

While direct experimental vibrational spectra for this compound are not extensively documented in publicly available literature, theoretical calculations based on density functional theory (DFT) for analogous compounds, such as 2,6-dichlorobenzyl alcohol, offer valuable predictive insights into its vibrational modes. researchgate.net The vibrational assignments for key functional groups are anticipated as follows:

The hydroxyl (O-H) stretching vibration is one of the most characteristic bands in the infrared spectrum of an alcohol. For a related compound, 2,6-dichlorobenzyl alcohol, the O-H stretching mode has been theoretically calculated to appear around 3633 cm⁻¹. researchgate.net This band is typically broad in the experimental spectrum due to hydrogen bonding. The C-H stretching modes of the aromatic ring and the methylene (-CH₂-) group are expected in the region of 3100-2900 cm⁻¹. researchgate.net Specifically, the asymmetric and symmetric stretching of the CH₂ group are predicted to be in the 3000±50 cm⁻¹ and 2965±30 cm⁻¹ range, respectively. researchgate.net

The C-O stretching vibration of the alcohol group is another important diagnostic peak, theoretically assigned at 1163 cm⁻¹ in the Raman spectrum of 2,6-dichlorobenzyl alcohol. researchgate.net The C-O stretching of the methoxy group is also expected in this region. The C-Cl stretching vibrations for simple organic chloro compounds are typically observed in the 800-700 cm⁻¹ region. researchgate.net The out-of-plane C-H deformations of the benzene ring are anticipated to be below 1000 cm⁻¹. researchgate.net

Below is a data table summarizing the theoretical vibrational frequency assignments for the key functional groups of this compound, based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching~3633
C-H (aromatic)Stretching3100-3000
C-H (methylene)Asymmetric Stretching~3050
C-H (methylene)Symmetric Stretching~2965
C-O (alcohol)Stretching~1163
C-O (ether)Stretching~1250
C-ClStretching800-700
C=C (aromatic)Ring Stretching1600-1450
O-HBending~1345
C-HOut-of-plane Bending<1000

This table is generated based on theoretical data from analogous compounds and general spectroscopic principles.

Hydrogen Bonding Network Analysis in Solution and Solid States

The presence of a hydroxyl group in this compound makes it capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. youtube.com In the solid state, these interactions can lead to the formation of ordered crystalline structures. The specific geometry and strength of these hydrogen bonds will be influenced by the steric and electronic effects of the chloro and methoxy substituents on the benzene ring.

In solution, the extent and nature of hydrogen bonding depend on the solvent. In non-polar solvents, self-association of the alcohol molecules to form dimers, trimers, or higher-order aggregates via hydrogen bonding is expected. mdpi.com In polar, protic solvents like water, the alcohol molecules will form hydrogen bonds with the solvent molecules. byjus.com The solubility of alcohols in water is a direct consequence of this favorable interaction. libretexts.org

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. The fragmentation pattern of this compound in a mass spectrometer provides a fingerprint that can be used for its identification.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high accuracy, which in turn enables the unambiguous determination of its elemental formula. goettingen-research-online.de The molecular formula of this compound is C₈H₈Cl₂O₂. The theoretical monoisotopic mass and the masses of common adducts that could be observed in HRMS are presented in the table below.

Ion/AdductMolecular FormulaTheoretical m/z
[M]⁺•[C₈H₈³⁵Cl₂O₂]⁺•205.9899
[M+H]⁺[C₈H₉³⁵Cl₂O₂]⁺206.9977
[M+Na]⁺[C₈H₈³⁵Cl₂O₂Na]⁺228.9796
[M+K]⁺[C₈H₈³⁵Cl₂O₂K]⁺244.9535
[M-H]⁻[C₈H₇³⁵Cl₂O₂]⁻204.9821

This table presents the theoretical exact masses for the most abundant isotopologue (containing two ³⁵Cl atoms). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Characterization

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation to produce a series of daughter ions. goettingen-research-online.de The analysis of these fragment ions provides detailed information about the structure of the original molecule. The fragmentation of alcohols in mass spectrometry typically proceeds through two major pathways: alpha-cleavage and dehydration. koreascience.krrsc.org

For this compound, the following fragmentation pathways are proposed:

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom of the alcohol. For a primary alcohol like this compound, this would result in the loss of a hydrogen radical to form a stable oxonium ion or the loss of the substituted benzyl group. The most likely alpha-cleavage would be the loss of a hydrogen atom from the -CH₂OH group, leading to the formation of a [M-H]⁺ ion.

Dehydration: This pathway involves the elimination of a water molecule (18 Da) from the molecular ion, resulting in the formation of a [M-H₂O]⁺• ion. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the CH₂OH group can lead to the formation of a dichloromethoxybenzyl cation.

Loss of Methoxy Group: Fragmentation can also involve the loss of the methoxy group as a radical (•OCH₃) or as formaldehyde (B43269) (CH₂O) following rearrangement.

The expected major fragment ions in the MS/MS spectrum of this compound are summarized in the table below.

Proposed FragmentFragmentation PathwayTheoretical m/z (for ³⁵Cl₂)
[C₈H₇Cl₂O]⁺Loss of H₂O189.9846
[C₇H₅Cl₂O]⁺Benzylic cleavage with loss of CH₂OH174.9666
[C₈H₇Cl₂O₂]⁺Loss of H•204.9821
[C₇H₅Cl₂]⁺Loss of CH₂O and OH•158.9768
[CH₂OH]⁺Alpha-cleavage31.0184

The m/z values are calculated for the most abundant isotopologue.

Theoretical and Computational Chemistry Studies on 2,3 Dichloro 6 Methoxybenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. theaic.orgchinesechemsoc.org This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular property predictions.

For a molecule like 2,3-dichloro-6-methoxybenzyl alcohol, DFT calculations, often employing hybrid functionals like B3LYP, would be used to determine its optimized molecular structure. theaic.org This involves finding the geometry with the lowest energy, which corresponds to the most stable arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated.

Key molecular properties that can be determined using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It examines interactions between filled and empty orbitals, quantifying the stability arising from hyperconjugative interactions and charge delocalization.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species.

To illustrate, a DFT study on the related compound 2,6-dichlorobenzyl alcohol revealed insights into its electronic properties. The following table summarizes typical data that would be generated from such a DFT analysis.

PropertyDescriptionIllustrative Value (for 2,6-dichlorobenzyl alcohol)
Optimized Molecular Geometry The most stable 3D arrangement of atoms.Bond lengths (e.g., C-Cl, C-O, O-H) and bond angles are determined.
HOMO Energy Energy of the highest occupied molecular orbital.-6.8 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital.-0.9 eV
HOMO-LUMO Energy Gap A measure of chemical stability and reactivity.5.9 eV
Dipole Moment A measure of the overall polarity of the molecule.2.5 D

Note: The values in this table are for illustrative purposes based on studies of similar molecules and are not the actual calculated values for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, particularly for molecular orbital analysis.

While computationally more demanding than DFT, ab initio calculations can be used to refine the understanding of the electronic structure of this compound. They are particularly useful for:

Accurate Molecular Orbital Energies: Providing more precise energies for both occupied and virtual orbitals.

Electron Correlation Effects: Explicitly accounting for the correlation between the motions of electrons, which is approximated in DFT.

Benchmarking DFT Results: High-accuracy ab initio calculations can be used to validate the results obtained from more computationally efficient DFT methods.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, revealing its dynamic behavior.

For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-C bond connecting the benzyl (B1604629) group to the alcohol moiety and the C-O bonds of the methoxy (B1213986) group), MD simulations can provide valuable insights into:

Conformational Preferences: Identifying the most stable and frequently occurring conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).

Intramolecular Interactions: Understanding how non-covalent interactions, such as hydrogen bonding (between the hydroxyl group and the methoxy group or chlorine atoms) and steric hindrance, influence the molecule's shape.

Dynamic Behavior: Simulating how the molecule's conformation changes over time, including the rates of interconversion between different conformers.

A study on benzyl alcohol and its derivatives in a liquid crystal solution utilized MD simulations to understand their distribution, average orientation, and the order parameters of the aromatic ring. nih.gov Such simulations for this compound would provide a detailed picture of its dynamic behavior at the atomic level.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. For this compound, computational methods can be used to predict various spectra, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. theaic.org These calculated frequencies, when appropriately scaled, can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes to specific atomic motions within the molecule. For instance, a computational study on 2,6-dichlorobenzyl alcohol provided detailed assignments for its vibrational spectrum. theaic.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can be compared with experimental NMR data to aid in the structural elucidation of the molecule.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This allows for the prediction of the molecule's UV-Vis absorption spectrum.

The following table provides an example of how calculated vibrational frequencies for a related molecule, 2,6-dichlorobenzyl alcohol, are compared with experimental data.

Vibrational ModeCalculated Frequency (cm⁻¹) (DFT/B3LYP)Experimental Frequency (cm⁻¹) (FT-IR)Assignment
O-H Stretch36503630Stretching of the hydroxyl group
C-H Stretch (Aromatic)3100-30003080-3020Stretching of C-H bonds in the phenyl ring
C-Cl Stretch800-700750Stretching of the carbon-chlorine bonds
C-O Stretch10501040Stretching of the carbon-oxygen bond of the alcohol

Note: The values in this table are for illustrative purposes based on studies of 2,6-dichlorobenzyl alcohol and are not the actual data for this compound.

Reaction Mechanism Elucidation through Computational Transition State Search and Energy Profiling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its oxidation or its role as a reactant in a larger chemical transformation.

The elucidation of a reaction mechanism computationally typically involves the following steps:

Identification of Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Transition State (TS) Search: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational methods are used to locate the geometry of the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct.

Energy Profiling: The energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. This profile provides key information about the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the height of the energy barrier).

While no specific reaction mechanisms involving this compound have been computationally studied in the available literature, the general approach described above is a standard and powerful method for gaining a deep understanding of chemical reactivity at the molecular level.

Derivatization and Analogue Development from 2,3 Dichloro 6 Methoxybenzyl Alcohol

Synthesis of Novel Heterocyclic Systems Incorporating the Dichloromethoxybenzyl Moiety

The synthesis of heterocyclic compounds is a cornerstone of drug discovery, as these ring systems are prevalent in a vast number of pharmaceuticals. The 2,3-dichloro-6-methoxybenzyl group can be integrated into various heterocyclic scaffolds through multi-step synthetic pathways. A common strategy involves the initial oxidation of the benzyl (B1604629) alcohol to its corresponding aldehyde, 2,3-dichloro-6-methoxybenzaldehyde (B3308023) uni.lu. This aldehyde then becomes a versatile precursor for cyclization reactions.

For instance, alkynyl aldehydes are known to be valuable reagents for constructing a wide array of nitrogen, oxygen, and sulfur-containing heterocycles. nih.gov By analogy, 2,3-dichloro-6-methoxybenzaldehyde can react with compounds like amidines, amines, or hydrazines to form heterocyclic rings such as pyrimidines, imidazoles, or triazoles. nih.gov One prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click reaction," which can be used to form 1,2,3-triazole rings, affording 1,4-disubstituted products with high regioselectivity. nih.govnih.gov This approach allows for the stable linkage of the dichloromethoxybenzyl moiety to other molecular fragments, creating complex and functionally diverse heterocyclic systems.

Development of Conjugates and Probes for Advanced Research Applications

The functional groups of 2,3-dichloro-6-methoxybenzyl alcohol, particularly the hydroxyl group, provide a convenient handle for creating conjugates and molecular probes. These tools are essential for studying biological processes and identifying molecular targets. By converting the alcohol to an azide (B81097) or a terminal alkyne, the moiety can be readily attached to reporter molecules (e.g., fluorophores), affinity tags, or biomolecules via click chemistry. nih.govnih.gov

The development of multitarget agents is an area where such conjugation is particularly relevant. For example, researchers have designed and synthesized triazole-based derivatives intended to simultaneously target multiple proteins involved in cancer progression, such as Programmed Death-Ligand 1 (PD-L1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov In such designs, the triazole ring, formed via a click reaction, acts as a linker connecting different pharmacophoric elements. nih.gov The 2,3-dichloro-6-methoxybenzyl group could serve as one of these elements, with its properties tailored to interact with a specific binding pocket, while another part of the conjugate targets a different protein.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives (Focused on Molecular Targets/Pathways)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a parent molecule influence its biological activity. For derivatives of this compound, SAR investigations focus on how altering the substitution pattern on the aromatic ring or modifying the functional groups affects interactions with specific molecular targets like enzymes or receptors.

These studies involve synthesizing a series of analogues and evaluating their activity in biological assays. For example, in the development of lipoxygenase inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized, revealing that specific substitutions are crucial for potency and selectivity. nih.gov Similarly, SAR studies on 1-phenylbenzazepines showed that a 6-chloro group can enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com Investigations into 1,2,3-triazole derivatives as inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII have also been a focus, demonstrating the scaffold's potential in developing anticancer agents. nih.gov

The data from these studies allow researchers to build a comprehensive picture of the molecular requirements for a desired biological effect.

Table 1: Illustrative SAR Data for a Hypothetical Series of Dichloromethoxybenzyl Derivatives This table is a representative example based on typical SAR studies and does not represent actual experimental data for this specific compound series.

The creation of an analogue library for SAR studies requires robust and flexible synthetic methods. To explore the chemical space around the 2,3-dichloro-6-methoxybenzyl scaffold, chemists employ various reactions to modify the substituents.

Modification of the Methoxy (B1213986) Group: The methoxy group can be cleaved, for instance using boron tribromide, to yield the corresponding phenol (B47542). researchgate.net This phenol can then be re-alkylated with different alkyl halides to generate a series of ether analogues.

Modification of the Chlorine Substituents: While replacing aromatic chlorines is challenging, modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to replace a chlorine or bromine atom with various aryl, heteroaryl, or alkyl groups, provided a suitable precursor (e.g., a bromo or iodo analogue) is used. researchgate.netnih.gov

Modification of the Benzyl Alcohol: The alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, ether, or ester, allowing for a wide range of functional group diversity in the final compounds.

Synthetic protocols for producing nonsymmetrically substituted aromatic compounds are particularly valuable, as they allow for the regioselective introduction of different functional groups to fine-tune molecular properties. nih.gov

Complementing wet-lab synthesis, computational (in silico) methods play a crucial role in modern drug discovery. youtube.com When the 3D structure of a biological target is unknown, ligand-based pharmacophore modeling is a powerful technique. nih.gov This approach uses a set of active molecules (a training set) to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov

A pharmacophore model typically consists of features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

Once a statistically significant pharmacophore model is generated and validated, it can be used as a 3D query to screen large virtual databases of compounds (like the ZINC database) to identify novel molecules that fit the model and are therefore predicted to be active. nih.gov This virtual screening approach accelerates the discovery of new chemical entities by prioritizing the synthesis and testing of the most promising candidates, saving significant time and resources. nih.govnih.gov

Table 2: Common Pharmacophoric Features in Ligand-Based Design

Mechanistic Biological Investigations of 2,3 Dichloro 6 Methoxybenzyl Alcohol and Its Derivatives Strictly Non Clinical

Molecular Target Identification and Validation (In Vitro Studies)

Scientific literature available in the public domain does not currently contain specific molecular target identification and validation studies for 2,3-Dichloro-6-methoxybenzyl alcohol. Research detailing its interaction with specific enzymes or protein receptors is not presently available.

Enzyme Inhibition/Activation Studies in Cell-Free Systems

There are no specific data from cell-free enzyme inhibition or activation assays for this compound in the currently accessible scientific literature. While general principles of enzyme kinetics and inhibition are well-established, their specific application to this compound has not been documented in published research.

Receptor Binding Assays with Purified Proteins

Information regarding receptor binding assays conducted with this compound and purified proteins is not available in the public scientific domain. Methodologies for such assays, including competitive binding studies with radiolabeled ligands, are standard techniques in pharmacology but have not been specifically applied to this compound in available research.

Cell-Based Assays for Cellular Pathway Modulation (In Vitro Studies)

There is a lack of published research on the effects of this compound in cell-based assays designed to investigate the modulation of cellular pathways.

Investigation of Gene Expression Profiles and Protein Modulation

Currently, there are no available studies that have investigated the impact of this compound on gene expression profiles or protein modulation in any cell lines. Methodologies such as quantitative real-time PCR (qRT-PCR) and western blotting are commonly used to assess changes in gene and protein expression, respectively, but their application to this specific compound has not been reported.

Biochemical and Biophysical Characterization of Molecular Interactions

There is no available information from biochemical or biophysical studies that characterize the molecular interactions of this compound. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), which are used to quantify binding affinity and kinetics, have not been applied to this compound in any published research.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) Studies

Isothermal Titration Calorimetry and Surface Plasmon Resonance are powerful biophysical techniques used to characterize the binding interactions between a small molecule, such as this compound, and a macromolecular target, like an enzyme or receptor. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). SPR, on the other hand, detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized macromolecule, allowing for the real-time determination of association (kₐ) and dissociation (kₑ) rate constants, from which the binding affinity can be derived.

Despite the utility of these techniques in drug discovery and mechanistic biology, a comprehensive search of scientific databases and literature has yielded no specific ITC or SPR studies conducted on this compound or its derivatives. Such studies would be invaluable in identifying and characterizing its molecular targets and understanding the driving forces behind any potential biological activity.

Table 1: Hypothetical Isothermal Titration Calorimetry (ITC) Data for the Interaction of this compound with a Target Protein

ParameterValue
Binding Affinity (K_D) Data not available
Stoichiometry (n) Data not available
Enthalpy (ΔH) Data not available
Entropy (ΔS) Data not available
No published ITC data for this compound is currently available.

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data for the Interaction of this compound with a Target Protein

ParameterValue
Association Rate Constant (k_a) Data not available
Dissociation Rate Constant (k_d) Data not available
Binding Affinity (K_D) Data not available
No published SPR data for this compound is currently available.

Enzyme Kinetics and Inhibitor Mechanism Elucidation

Enzyme kinetic studies are fundamental to understanding how a compound affects the catalytic activity of an enzyme. These investigations can determine whether a compound acts as an inhibitor or an activator and can elucidate the precise mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations, followed by data analysis using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots, and non-linear regression to determine key kinetic parameters like the Michaelis constant (Kₘ) and the inhibition constant (Kᵢ).

A diligent search of the available scientific literature found no published research detailing the enzyme kinetics or inhibitor mechanism of this compound or its derivatives against any specific enzyme target. Therefore, its potential as an enzyme inhibitor and its mode of action at the enzymatic level remain uncharacterized.

Table 3: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetInhibition Constant (K_i)Mechanism of Inhibition
Not ApplicableData not availableData not available
No published enzyme inhibition data for this compound is currently available.

Advanced Analytical Methodologies for Research on 2,3 Dichloro 6 Methoxybenzyl Alcohol

Chromatographic Techniques for Purity Assessment and Isolation (Research Scale)

Chromatography is the cornerstone of chemical analysis for compounds like 2,3-Dichloro-6-methoxybenzyl alcohol, enabling both the assessment of purity and the preparative isolation of the material. The selection between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.

Method development for purity assessment involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main component from any impurities. chemrevlett.com This process is guided by establishing an Analytical Target Profile (ATP), which defines the intended purpose of the method, such as quantifying impurities with a certain level of precision and accuracy. ich.orgeuropa.eu Key parameters for optimization include the column chemistry, mobile phase composition (including organic modifier and pH), flow rate, and detector wavelength. Given the aromatic nature of this compound, a UV detector is highly effective, typically set at a wavelength where the compound and its likely impurities exhibit significant absorbance.

A typical starting point for method development would be a C18 column with a gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient allows for the effective elution of compounds with a range of polarities. Stress testing, involving exposure of the compound to acidic, basic, oxidative, and thermal stress, is often performed to generate potential degradation products and ensure the method's specificity and stability-indicating capabilities. chemrevlett.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

This table presents a hypothetical but representative set of HPLC conditions for the analysis of this compound.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. mdpi.com While this compound itself has moderate volatility, its analysis by GC can be enhanced through derivatization. Derivatization serves to increase the compound's volatility and thermal stability, and to improve its chromatographic peak shape. jfda-online.com Common derivatization reactions for alcohols involve converting the hydroxyl group into a less polar, more volatile ether or ester, or a silyl (B83357) derivative. jfda-online.commdpi.com For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the alcohol to its trimethylsilyl (B98337) (TMS) ether.

The coupling of GC with a Mass Spectrometry (MS) detector provides a powerful tool for both quantification and structural elucidation of volatile compounds and trace-level impurities. mdpi.com The mass spectrometer can be operated in full scan mode to identify unknown components based on their mass spectra or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of target analytes. The electron ionization (EI) source is commonly used, providing reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. mdpi.com

Table 2: Example GC-MS Conditions for Analysis of Derivatized this compound

ParameterCondition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Mass Range 50-550 amu (Full Scan)

This table outlines typical GC-MS parameters for the analysis of the TMS-ether derivative of this compound.

Capillary Electrophoresis and Microfluidic Systems for High-Throughput Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of analytes in an electric field. This technique provides high separation efficiency, short analysis times, and requires minimal sample and reagent consumption. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase, enabling the separation of neutral analytes.

The use of organo-aqueous separation buffers, such as acetonitrile-water or methanol-water mixtures, can significantly enhance separation and detection sensitivity in CE. nih.gov Microfluidic systems, or "lab-on-a-chip" technology, integrate these separation processes onto a small chip, allowing for high-throughput analysis, reduced sample volumes, and faster separations, which is particularly advantageous in research settings for rapid screening.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC×GC)

For the analysis of particularly complex samples, where single-dimension chromatography may not provide sufficient resolution, hyphenated techniques are employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This is especially useful for quantifying this compound at very low concentrations or in complex matrices. The first mass spectrometer (MS1) isolates the precursor ion of the target compound, which is then fragmented, and the resulting product ions are detected by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.

Comprehensive two-dimensional gas chromatography (GC×GC) provides a substantial increase in peak capacity and resolving power compared to conventional GC. researchgate.net In GC×GC, effluent from a primary GC column is subjected to a second, orthogonal separation on a different column before reaching the detector. This technique is highly effective for resolving co-eluting compounds in complex mixtures, making it a powerful tool for in-depth impurity profiling of this compound. The resulting data is presented as a two-dimensional chromatogram, which provides a highly detailed chemical fingerprint of the sample.

Environmental Research and Degradation Pathways of 2,3 Dichloro 6 Methoxybenzyl Alcohol

Photolytic and Hydrolytic Degradation Mechanisms in Controlled Laboratory Systems

There is currently a lack of published research specifically investigating the photolytic and hydrolytic degradation of 2,3-dichloro-6-methoxybenzyl alcohol. Photolytic degradation would involve the breakdown of the compound upon exposure to light, particularly ultraviolet radiation. Key parameters to be studied would include the quantum yield and the identification of photoproducts to understand the transformation pathways.

Similarly, studies on the hydrolytic degradation, which is the breakdown of the compound in the presence of water, are absent. Such research would need to determine the rate of hydrolysis at different pH values and temperatures to assess its persistence in aquatic environments. Without experimental data, the half-life and degradation products of this compound under various environmental conditions remain unknown.

Microbial Biotransformation Studies in Model Environmental Compartments

Information regarding the microbial biotransformation of this compound is not found in the existing scientific literature. Research in this area would be crucial to determine if microorganisms can degrade this compound. Such studies would typically involve incubating the chemical with various microbial consortia from soil, sediment, or activated sludge to identify potential metabolic pathways. Key areas of investigation would include the identification of bacterial or fungal strains capable of its transformation, the enzymatic processes involved, and the characterization of any resulting metabolites. The potential for complete mineralization to carbon dioxide and water would be a critical aspect of this research.

Sorption and Transport Phenomena in Laboratory Soil and Sediment Models

There are no specific studies available on the sorption and transport of this compound in soil and sediment. Understanding the sorption behavior is essential for predicting its mobility and bioavailability in the environment. Laboratory experiments using various soil and sediment types would be required to determine key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This data would help in assessing whether the compound is likely to leach into groundwater or remain bound to soil particles.

In the absence of empirical data, it is not possible to provide a data table on the sorption coefficients for this compound.

Emerging Research Directions and Future Perspectives for 2,3 Dichloro 6 Methoxybenzyl Alcohol

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) in chemical discovery is a rapidly advancing field. These technologies are employed to predict molecular properties, optimize reaction conditions, and accelerate the design of novel compounds. For a molecule like 2,3-Dichloro-6-methoxybenzyl alcohol, AI and ML could theoretically be used to:

Predict Reactivity and Properties: Machine learning models, trained on large datasets of chemical reactions and molecular properties, could predict the reactivity of the alcohol and benzyl (B1604629) groups in this compound under various conditions. This could guide the design of new synthetic routes.

De Novo Design: Generative models could design new molecules with similar structural motifs to this compound, but with optimized properties for specific applications.

Spectroscopic Data Analysis: AI algorithms could aid in the interpretation of complex spectroscopic data (e.g., NMR, Mass Spectrometry) for this compound and its derivatives.

However, at present, there are no specific published studies detailing the use of AI or ML in the context of this compound.

Applications in Advanced Materials Science (e.g., as a monomer, linker, or functional component)

Substituted benzyl alcohols are versatile building blocks in materials science. The presence of chloro and methoxy (B1213986) groups on the aromatic ring, along with the reactive benzyl alcohol moiety, suggests that this compound could potentially be used as:

A Monomer: The alcohol group could be functionalized to allow for polymerization, leading to the formation of polyesters or polyethers with specific properties imparted by the substituted aromatic ring.

A Linker: In the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), the molecule could be modified to act as a linker, connecting metal clusters or organic nodes.

A Functional Component: The dichlorinated and methoxylated phenyl ring could introduce specific functionalities into a material, such as altered hydrophobicity, refractive index, or thermal stability.

Despite these possibilities, a review of the current literature does not yield any examples of this compound being utilized in the development of advanced materials.

Role in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry explores the non-covalent interactions between molecules that lead to the formation of larger, organized structures. The structural features of this compound, such as the potential for hydrogen bonding via the alcohol group and halogen bonding via the chlorine atoms, suggest it could participate in self-assembly processes.

Potential research directions could include investigating how this molecule interacts with itself or other molecules to form gels, liquid crystals, or other supramolecular architectures. However, there is currently no published research on the supramolecular chemistry of this compound.

Unexplored Synthetic Avenues and Novel Chemical Transformations

The reactivity of the benzyl alcohol group is well-established and includes oxidation to the corresponding aldehyde or carboxylic acid, and conversion to benzyl halides. For instance, a general method for the conversion of benzyl alcohols to benzyl chlorides involves reaction with a chlorinating agent. A patent has described the oxidation of the related isomer, 2-methoxy-3,6-dichlorobenzyl alcohol, to 2-methoxy-3,6-dichlorobenzoic acid.

Unexplored synthetic avenues for this compound could involve:

Novel Oxidation Catalysts: Investigating the use of new, selective catalysts for the oxidation of the alcohol group.

Cross-Coupling Reactions: Functionalization of the aromatic ring through cross-coupling reactions, although the existing chloro-substituents may influence the reactivity.

Derivatization of the Methoxy Group: Cleavage of the methyl ether to yield the corresponding phenol (B47542), which could then be further modified.

While general reactions of benzyl alcohols are known, specific novel transformations for this compound have not been reported.

Expanding Mechanistic Understanding in Complex Chemical and Biological Systems (non-clinical)

To understand the potential role of this compound in more complex systems, mechanistic studies are crucial. Computational methods, such as Density Functional Theory (DFT), could be employed to investigate its electronic structure, reactivity, and potential interactions with other molecules. For a related compound, 2,6-dichlorobenzyl alcohol, computational studies have been performed to analyze its molecular structure and properties.

Such computational approaches could provide insights into:

Reaction Mechanisms: Elucidating the transition states and energy barriers for various reactions involving this compound.

Intermolecular Interactions: Modeling how the molecule might interact with biological macromolecules or other chemical species.

However, there is a lack of published mechanistic studies, either experimental or computational, that are specific to this compound.

Q & A

Q. What are the recommended synthetic routes for 2,3-Dichloro-6-methoxybenzyl alcohol, and how can purity be optimized?

A common synthetic approach involves halogenation and methoxylation of benzyl alcohol derivatives. For example, a method adapted from halogenated benzyl alcohol synthesis (e.g., 2,6-dichlorobenzyl alcohol) includes:

  • Step 1 : Reacting 3-methoxybenzyl alcohol with chlorinating agents (e.g., SOCl₂ or Cl₂ gas) under controlled conditions to introduce chlorine at positions 2 and 3.
  • Step 2 : Optimizing reaction time and temperature to minimize byproducts (e.g., over-chlorination).
  • Purification : Recrystallization from ethanol or methanol, as demonstrated in dichlorobenzyl alcohol purification .
  • Purity validation : Use HPLC (C18 column, methanol/water mobile phase) to confirm >95% purity, referencing analytical protocols for similar halogenated benzyl alcohols .

Q. What spectroscopic techniques are effective for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹), C-Cl (550–850 cm⁻¹), and methoxy C-O (1250 cm⁻¹) stretches, as seen in halogenated benzyl alcohol analogs .
  • NMR : ¹H NMR (CDCl₃) shows methoxy protons as a singlet (~δ 3.8 ppm) and aromatic protons split by chlorine substituents (δ 6.8–7.5 ppm). ¹³C NMR confirms chlorine-induced deshielding .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺, with fragmentation patterns distinguishing chlorine isotopes .

Q. What are the key physical and chemical properties of this compound?

  • Molecular formula : C₈H₇Cl₂O₂ (calculated from analogs like 2,6-dichlorobenzyl alcohol) .
  • Solubility : Limited water solubility (similar to 2,6-dichlorobenzyl alcohol); soluble in polar aprotic solvents (DMF, DMSO) .
  • Reactivity : Methoxy and chlorine groups direct electrophilic substitution; resistant to oxidation under mild conditions .

Advanced Research Questions

Q. How do the positions of chlorine and methoxy substituents influence the compound’s reactivity?

  • Electronic effects : Chlorine (electron-withdrawing) deactivates the benzene ring, while methoxy (electron-donating) activates para/ortho positions. This asymmetry creates regioselectivity in reactions like nitration or sulfonation .
  • Steric effects : Chlorine at positions 2 and 3 hinders access to the 4-position, favoring meta-substitution in electrophilic reactions. Comparative studies on analogs (e.g., 2-Bromo-6-chloro-3-methylbenzyl alcohol) show similar steric limitations .

Q. How can researchers resolve contradictions in biological activity data caused by structural analogs?

  • Case study : If antimicrobial activity varies between 2,3-dichloro-6-methoxy and 2,6-dichloro-3-methoxy analogs:
    • Hypothesis : Substituent positioning alters membrane permeability or target binding.
    • Methodology :

Perform logP measurements to compare lipophilicity .

Use molecular docking to assess binding affinity to microbial enzymes .

  • Validation : Cross-reference with bioactivity data of fluorinated analogs (e.g., 3-Benzyloxy-2,6-difluorobenzyl alcohol) to isolate electronic vs. steric contributions .

Q. What methodological challenges arise in synthesizing derivatives, and how can they be addressed?

  • Challenge 1 : Low yield in Friedel-Crafts alkylation due to deactivating substituents.
    • Solution : Use Lewis acids (e.g., AlCl₃) at higher temperatures (80–100°C) to enhance electrophilicity, as seen in methoxybenzyl alcohol derivatization .
  • Challenge 2 : Byproduct formation during esterification.
    • Solution : Employ selective protecting groups (e.g., TMSCl for hydroxyl protection) and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Q. How to design experiments to study substituent effects on the compound’s biological interactions?

  • Step 1 : Synthesize a series of analogs with varying substituents (e.g., 2,3-dichloro vs. 2,5-dichloro-6-methoxy).
  • Step 2 : Assess cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) .
  • Step 3 : Correlate bioactivity with computational parameters (e.g., Hammett σ values for substituents) to quantify electronic effects .
  • Data interpretation : Use multivariate analysis to distinguish steric vs. electronic contributions, referencing halogenated benzyl alcohol SAR studies .

Q. What safety and handling protocols are recommended for this compound?

  • Handling : Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation, as advised for chlorinated benzyl alcohols .
  • Storage : Keep in airtight containers at 4°C to prevent hydrolysis of the methoxy group .
  • Waste disposal : Incinerate in a halogen-approved facility to avoid releasing toxic chlorinated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.